molecular formula C11H10BrN3O2 B2372842 1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 956392-53-3

1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B2372842
CAS RN: 956392-53-3
M. Wt: 296.124
InChI Key: OAADVBGMKBWTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-Bromo-benzyl” indicates a benzyl group with a bromine atom attached to the fourth carbon in the ring .


Chemical Reactions Analysis

Bromobenzyl compounds can undergo various reactions. For instance, they can participate in radical reactions when activated with a compact fluorescent lamp (CFL) using a simple flow reactor design .

Scientific Research Applications

Molecular Structure and Reactivity

The title compound, C18H7BrCl2F3N5O2, displays a unique L-shaped tricyclic imine structure. The pyrazole ring aligns almost coplanar with the nitro-substituted benzene ring, demonstrating a dihedral angle of 3.6°, and is approximately perpendicular to the trifluoromethyl-substituted ring, with a dihedral angle of 88.5° (Yang & Li, 2008).

Synthesis and Molecular Interactions

A variety of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, with substituents including chloro, bromo, iodo, and nitro. These compounds were characterized using various spectroscopic methods, illustrating the diverse reactivity and potential applications of pyrazole derivatives (Zhang et al., 2006).

Crystallography and Supramolecular Structures

Pyrazole derivatives exhibit complex hydrogen-bonding patterns and molecular-electronic structures. Studies demonstrate that molecules of certain pyrazole derivatives are linked into hydrogen-bonded chains and sheets, providing insight into the compound's potential for forming complex molecular architectures (Portilla et al., 2007a), (Portilla et al., 2007b).

Chemical Reactivity and Applications

Synthesis of new pyrazole derivatives has been extensively studied, showcasing the versatility of these compounds. For instance, novel 3,4,5-1H-Trinitropyrazole and its N-Methyl derivative have shown interesting reactivity patterns, suggesting potential applications in various chemical fields (Dalinger et al., 2013).

Biological Activities and Applications

Research into pyrazole derivatives has revealed a range of biological activities, including antimicrobial properties. The synthesis and characterization of various pyrazole derivatives have led to the identification of compounds with potential antitumor, antifungal, and antibacterial applications, highlighting the medical and pharmacological significance of these compounds (Titi et al., 2020).

Safety and Hazards

While specific safety data for “1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole” isn’t available, bromobenzyl compounds can be toxic by inhalation and skin absorption. They can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAADVBGMKBWTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.